Cas no 57800-76-7 (Methyl 5-chloro-4-nitrothiophene-2-carboxylate)
Methyl 5-chloro-4-nitrothiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-chloro-4-nitrothiophene-2-carboxylate
- Methyl 5-Chloro-4-nitrothiophene-2-carboxylate
- 2-Thiophenecarboxylicacid, 5-chloro-4-nitro-, methyl ester
- 5-CHLORO-4-NITROTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER
- 2-Thiophenecarboxylic acid, 5-chloro-4-nitro-, methyl ester
- AK197953
- methyl 5-chloro-4-nitro-thiophene-2-carboxylate
- IJSXVHIIYIMVTM-UHFFFAOYSA-N
- BBL103171
- SBB096196
- STL556981
- FCH1323581
- WT82066
- TRA0003990
- SY023982
- AB0049118
- AX8279771
- Meth
- AKOS000280439
- AC-29394
- DS-9896
- CS-W022357
- AB00997409-01
- Z540726042
- SCHEMBL424946
- 57800-76-7
- MFCD08275718
- DB-001786
- 5-CHLORO-4-NITROTHIOPHENE-2-CARBOXYLICACIDMETHYLESTER
- Methyl 5-chloro-4-nitrothiophene-2-carboxylate
-
- MDL: MFCD08275718
- Inchi: 1S/C6H4ClNO4S/c1-12-6(9)4-2-3(8(10)11)5(7)13-4/h2H,1H3
- InChI Key: IJSXVHIIYIMVTM-UHFFFAOYSA-N
- SMILES: ClC1=C(C=C(C(=O)OC)S1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 220.95500
- Monoisotopic Mass: 220.9549565g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 100
- XLogP3: 2.6
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.576±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 84.5-86 ºC
- Boiling Point: 358.2°C at 760 mmHg
- Flash Point: 102.2±23.2 °C
- Refractive Index: 1.583
- Solubility: Very slightly soluble (0.14 g/l) (25 º C),
- PSA: 100.36000
- LogP: 2.61950
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
Methyl 5-chloro-4-nitrothiophene-2-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
Methyl 5-chloro-4-nitrothiophene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HS033-1g |
Methyl 5-chloro-4-nitrothiophene-2-carboxylate |
57800-76-7 | 95+% | 1g |
329.0CNY | 2021-08-05 | |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HS033-5g |
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1326.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HS033-100mg |
Methyl 5-chloro-4-nitrothiophene-2-carboxylate |
57800-76-7 | 95+% | 100mg |
123CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851268-1g |
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| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0098-25g |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HS033-200mg |
Methyl 5-chloro-4-nitrothiophene-2-carboxylate |
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| Chemenu | CM199658-5g |
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$205 | 2021-08-05 | |
| Chemenu | CM199658-10g |
methyl 5-chloro-4-nitrothiophene-2-carboxylate |
57800-76-7 | 95% | 10g |
$342 | 2021-08-05 | |
| Chemenu | CM199658-25g |
methyl 5-chloro-4-nitrothiophene-2-carboxylate |
57800-76-7 | 95% | 25g |
$684 | 2021-08-05 |
Methyl 5-chloro-4-nitrothiophene-2-carboxylate Suppliers
Methyl 5-chloro-4-nitrothiophene-2-carboxylate Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
Additional information on Methyl 5-chloro-4-nitrothiophene-2-carboxylate
Methyl 5-chloro-4-nitrothiophene-2-carboxylate (CAS No. 57800-76-7): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Methyl 5-chloro-4-nitrothiophene-2-carboxylate, identified by its CAS number 57800-76-7, is a significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its thiophene core structure modified with chloro and nitro substituents, has garnered considerable attention due to its utility in the development of various therapeutic agents. The unique arrangement of functional groups on the thiophene ring imparts distinct reactivity, making it a valuable building block for medicinal chemists.
The structural motif of Methyl 5-chloro-4-nitrothiophene-2-carboxylate is particularly noteworthy for its potential in constructing complex molecular frameworks. The presence of both electron-withdrawing nitro and electron-donating chloro groups creates a balance that facilitates diverse chemical transformations. These transformations are crucial for the synthesis of bioactive molecules, including those targeting neurological disorders, infectious diseases, and cancer.
In recent years, the pharmaceutical industry has seen a surge in the exploration of heterocyclic compounds, particularly those derived from thiophene. Thiophene derivatives are known for their broad spectrum of biological activities, making them attractive candidates for drug development. Among these derivatives, Methyl 5-chloro-4-nitrothiophene-2-carboxylate stands out due to its versatility in functional group interconversions. For instance, the nitro group can be reduced to an amine, while the carboxylate moiety can be used to form esters or amides, thereby expanding its synthetic utility.
One of the most compelling applications of Methyl 5-chloro-4-nitrothiophene-2-carboxylate is in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By leveraging the reactivity of this compound, researchers have developed novel inhibitors that target specific kinases with high selectivity. These inhibitors have shown promise in preclinical studies and are being evaluated for their potential in therapeutic applications.
The role of Methyl 5-chloro-4-nitrothiophene-2-carboxylate extends beyond kinase inhibition. It has also been utilized in the development of antimicrobial agents. The structural features of this compound contribute to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. Recent studies have highlighted its efficacy against multidrug-resistant strains of bacteria, underscoring its importance in combating antibiotic resistance.
In addition to its pharmaceutical applications, Methyl 5-chloro-4-nitrothiophene-2-carboxylate finds utility in materials science. Its ability to undergo polymerization reactions makes it a valuable precursor for synthesizing conductive polymers. These polymers have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. The incorporation of thiophene derivatives into these materials enhances their electronic properties, leading to more efficient devices.
The synthesis of Methyl 5-chloro-4-nitrothiophene-2-carboxylate itself is a testament to the advancements in synthetic chemistry. Modern methodologies allow for the efficient preparation of this compound with high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation have streamlined the process, making it more accessible for industrial-scale production.
The future prospects of Methyl 5-chloro-4-nitrothiophene-2-carboxylate are promising, with ongoing research exploring new derivatives and applications. The integration of computational chemistry and machine learning techniques is enabling the rapid design and optimization of novel thiophene-based compounds. These advancements are expected to accelerate the discovery of next-generation therapeutics.
In conclusion, Methyl 5-chloro-4-nitrothiophene-2-carboxylate (CAS No. 57800-76-7) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and drug developers alike. As research continues to uncover new applications for this compound, its importance in advancing scientific and technological innovation is set to grow.
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